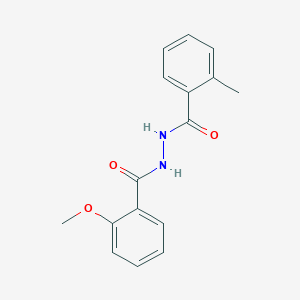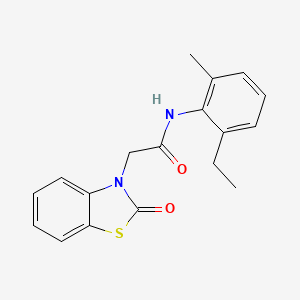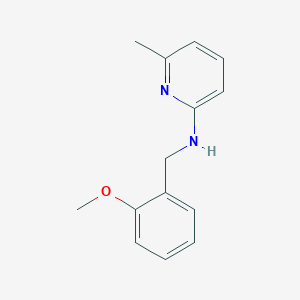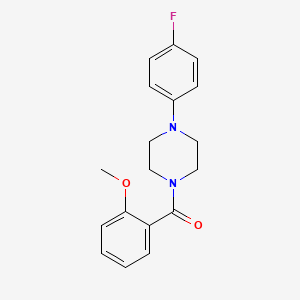
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea exerts its inhibitory effect on the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK proteins, thereby preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to selectively inhibit JAK2 and JAK3, but not JAK1 or TYK2.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In addition, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its high potency, selectivity, and specificity for JAK/STAT inhibition. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and cellular assays. However, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-N'-4-morpholinylthiourea, including the development of more potent and selective JAK/STAT inhibitors, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases. In addition, the use of N-(4-chlorobenzyl)-N'-4-morpholinylthiourea in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the development of novel drug delivery systems for N-(4-chlorobenzyl)-N'-4-morpholinylthiourea may improve its bioavailability and pharmacokinetics, and enhance its therapeutic potential.
合成方法
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea can be synthesized by reacting 4-chlorobenzylamine with morpholine and thiourea in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. The purity and yield of N-(4-chlorobenzyl)-N'-4-morpholinylthiourea can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
科学研究应用
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been extensively used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of JAK and STAT proteins, which are involved in the downstream signaling of cytokines and growth factors. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has also been used to study the effects of JAK/STAT inhibition on cell proliferation, apoptosis, and differentiation.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c13-11-3-1-10(2-4-11)9-14-12(18)15-16-5-7-17-8-6-16/h1-4H,5-9H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJRRTXYVQWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)



![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
